

Unraveling the Crystalline Architecture of Disalicylide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disalicylide**

Cat. No.: **B3328571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystalline structure of **disalicylide** ($6H,12H$ -dibenzo[b,f][1,2]dioxocin-6,12-dione), a molecule of interest in various chemical and pharmaceutical contexts. While a definitive, publicly available single-crystal structure of **disalicylide** with detailed crystallographic data remains elusive in prominent databases such as the Cambridge Structural Database (CSD), this document provides a comprehensive overview of the methodologies that would be employed for its determination. Furthermore, it outlines the expected molecular configuration based on its known chemical composition.

Molecular Structure of Disalicylide

Disalicylide is a cyclic ester dimer of salicylic acid with the chemical formula $C_{14}H_8O_4$.^{[3][4][5]} ^[6] Its structure consists of a central eight-membered dioxocin ring fused to two benzene rings. The molecule's conformation is crucial for understanding its packing in the solid state and its potential intermolecular interactions.

Molecular structure of disalicylide.

Hypothetical Crystallographic Data

As no experimental crystallographic data for **disalicylide** is publicly available, the following table is a placeholder to illustrate how such data would be presented. The values for cell lengths, angles, and volume would be determined through single-crystal X-ray diffraction. The space group and crystal system would describe the symmetry of the crystal lattice.

Crystallographic Parameter	Value
Crystal System	To be determined
Space Group	To be determined
a (Å)	To be determined
b (Å)	To be determined
c (Å)	To be determined
α (°)	To be determined
β (°)	To be determined
γ (°)	To be determined
Volume (Å ³)	To be determined
Z (molecules per unit cell)	To be determined
Density (calculated) (g/cm ³)	To be determined
R-factor	To be determined

Experimental Protocol for Crystal Structure Determination

The determination of the crystalline structure of an organic compound like **disalicylide** would typically follow a well-established protocol involving single-crystal X-ray diffraction.[7][8][9][10] In the absence of suitable single crystals, X-ray powder diffraction (XRPD) coupled with structure solution and Rietveld refinement techniques could be employed.[1][2][11][12][13]

1. Crystal Growth:

- Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.
- Methodology: **Disalicylide** would be dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, ethyl acetate) to create a saturated or near-saturated solution. Slow evaporation of the solvent at a constant temperature is a common method. Other techniques

include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution. The quality of the resulting crystals is paramount for successful structure determination.[14]

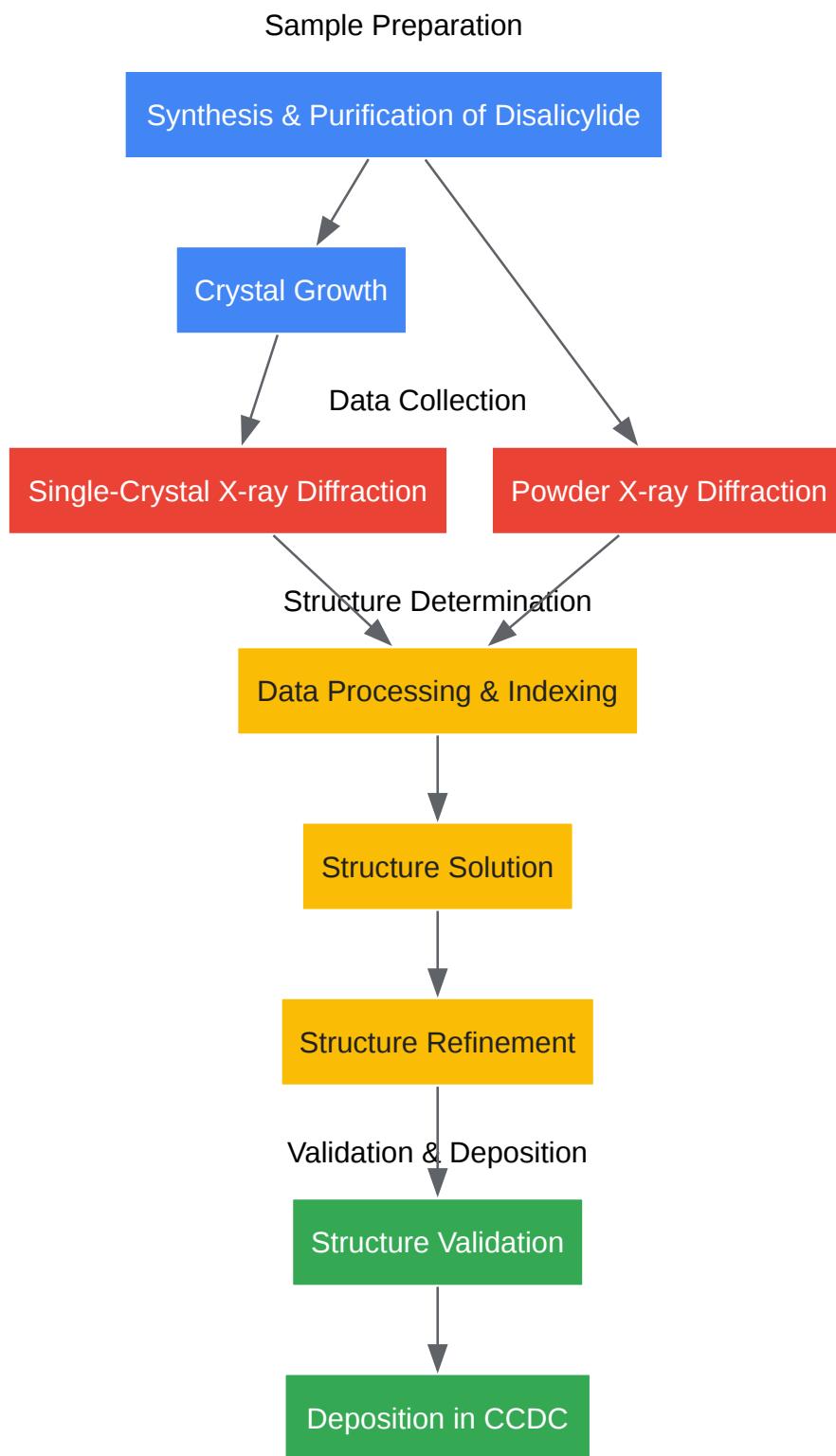
2. Single-Crystal X-ray Diffraction Data Collection:

- Objective: To obtain a complete set of diffraction data from a single crystal.
- Methodology: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[7][10] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Data Processing and Structure Solution:

- Objective: To determine the unit cell parameters, space group, and the initial atomic positions.
- Methodology: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the crystal's symmetry (space group). The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

4. Structure Refinement:


- Objective: To optimize the atomic coordinates and other structural parameters to best fit the experimental data.
- Methodology: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed using parameters like the R-factor.

5. X-ray Powder Diffraction (XRPD) (Alternative Method):

- Objective: To obtain structural information from a polycrystalline (powder) sample.
- Methodology: A powdered sample of **disalicylide** would be analyzed using an X-ray powder diffractometer.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint of the crystalline phase.
- Structure Solution from Powder Data: If a single crystal is not available, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data. This is a more complex process that may involve indexing the powder pattern to determine the unit cell, followed by structure solution using various algorithms and refinement using the Rietveld method.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like **disalicylide**.

[Click to download full resolution via product page](#)

Workflow for Crystal Structure Determination.

In conclusion, while the specific crystallographic data for **disalicylide** is not readily available in the public domain, the methodologies for its determination are well-established. This guide provides the necessary theoretical and procedural framework for researchers and scientists to approach the solid-state characterization of this and similar molecules. Further experimental work is required to elucidate the precise three-dimensional arrangement of **disalicylide** in the crystalline state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MyScope [myscope.training]
- 2. xray.cz [xray.cz]
- 3. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione [webbook.nist.gov]
- 4. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione [webbook.nist.gov]
- 5. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | C14H8O4 | CID 577586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione (CAS 486-58-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. excillum.com [excillum.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. Quantitative X-ray analysis using Rietveld Refinement (Theory) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 14. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. moodle2.units.it [moodle2.units.it]
- 19. xray.cz [xray.cz]
- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of Disalicylide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3328571#crystalline-structure-of-disalicylide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com